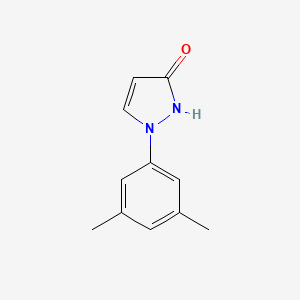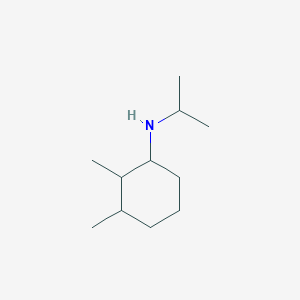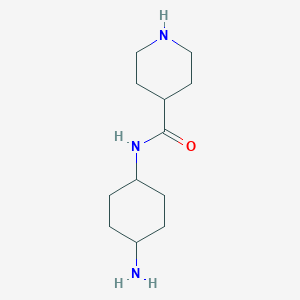
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide: is a synthetic organic compound with the molecular formula C₁₂H₂₀N₂OS and a molecular weight of 240.37 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring, and a pentanamide backbone, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group at the 2-position.
Amidation Reaction: The functionalized thiophene derivative undergoes an amidation reaction with 2-amino-4-dimethylpentanoic acid under controlled conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and purification methods are adapted for industrial-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pentanamide backbone, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding, contributing to the understanding of biological processes.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and thiophene ring play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- 2-amino-N,4-dimethyl-N-(phenylmethyl)pentanamide
- 2-amino-N,4-dimethyl-N-(furan-2-ylmethyl)pentanamide
- 2-amino-N,4-dimethyl-N-(pyridin-2-ylmethyl)pentanamide
Comparison:
- 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl, furan, or pyridine rings.
- The thiophene ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity in biological systems.
Eigenschaften
Molekularformel |
C12H20N2OS |
|---|---|
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)7-11(13)12(15)14(3)8-10-5-4-6-16-10/h4-6,9,11H,7-8,13H2,1-3H3 |
InChI-Schlüssel |
PHICWTGYLQSQSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)


![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)

![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)

![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
